1-Methyl-2-(4-chlorophenyl)-1H-imidazole
Description
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-methylimidazole |
InChI |
InChI=1S/C10H9ClN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 |
InChI Key |
NEFBALYBSGKDEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives, including 1-Methyl-2-(4-chlorophenyl)-1H-imidazole, exhibit promising anticancer properties. These compounds have been shown to inhibit the activity of sirtuins, which are proteins involved in cellular regulation and cancer progression. For instance, studies have demonstrated that derivatives can significantly suppress the growth of non-small cell lung cancer (NSCLC) cell lines through sirtuin inhibition, suggesting a potential role in cancer therapy .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activities. The compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. Its structural similarity to histidine allows it to interact effectively with biological targets, enhancing its pharmacodynamic properties. Studies report that modifications to the imidazole structure can lead to increased antibacterial and antifungal activities .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has also been explored. Compounds like this compound have shown effectiveness in reducing inflammation markers in vitro, making them candidates for treating inflammatory diseases .
Synthesis and Structural Insights
The synthesis of this compound typically involves several steps that include the formation of the imidazole ring followed by chlorination and substitution reactions. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for yield and purity .
Table 1: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Formation | Synthesis of imidazole ring via condensation reactions |
| 2 | Chlorination | Introduction of chlorine substituents at specific positions |
| 3 | Substitution | Addition of methyl and phenyl groups to complete the structure |
Case Studies
Several case studies highlight the applications of this compound in research:
- Case Study 1 : A study focused on the inhibitory effects of imidazole derivatives on NSCLC revealed significant cytotoxicity in treated cell lines compared to controls, indicating potential for development as an anticancer agent .
- Case Study 2 : Research on antimicrobial activity demonstrated that modifications to the imidazole structure could enhance efficacy against specific bacterial strains, supporting further exploration in drug development .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The biological and chemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Molecular Features
Key Observations :
- Electron-withdrawing groups : The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, whereas the nitro group in 1-Methyl-2-(4-nitrophenyl)-1H-imidazole offers stronger electron withdrawal, enhancing reactivity in cross-coupling reactions .
- Steric effects : IM-Cl’s triphenyl substituents increase steric hindrance, limiting adsorption efficiency compared to the less bulky target compound .
- Conjugation : Styryl-substituted derivatives (e.g., 3o) exhibit extended π-conjugation, making them suitable for optoelectronic applications, a feature absent in the target compound .
Drug Delivery
- Target compound: The 4-chlorophenyl group enhances lipophilicity (log P ~4–5), aligning it with Class II of the Biopharmaceutical Classification System (low solubility, high permeability). This property is critical for formulating sustained-release nanoformulations, as seen in chitosan-based systems for antifungal drugs .
- Comparison with ECO: ECO’s ethoxyl and dichlorophenyl groups further increase log P (5.61), improving encapsulation efficiency in nanocapsules but reducing aqueous solubility .
Corrosion Inhibition
- Target compound vs. IM-Cl : IM-Cl demonstrated a 92% inhibition efficiency for mild steel in 0.5 M H₂SO₄ due to planar adsorption via π-electrons and chloride interactions . The target compound’s simpler structure may reduce adsorption stability but offers synthetic accessibility.
Computational and Experimental Insights
- DFT studies : IM-Cl’s corrosion inhibition correlates with HOMO-LUMO energy gaps and adsorption on Fe surfaces. Similar computational modeling could predict the target compound’s performance .
- Fluorophore design: Alkynyl derivatives () show redshifted emission compared to non-conjugated imidazoles, highlighting the target compound’s limitations in fluorescence applications .
Preparation Methods
Debus-Radziszewski Reaction
The Debus-Radziszewski method is a classical approach for synthesizing 2,4,5-trisubstituted imidazoles. Adapting this for 1-methyl-2-(4-chlorophenyl)-1H-imidazole involves:
Van Leusen Imidazole Synthesis
TosMIC (toluenesulfonyl methyl isocyanide) enables one-step imidazole formation:
-
Reactants : 4-Chlorophenyl isocyanide, methylamine, and TosMIC.
-
Advantage : Avoids harsh acids; regioselectivity controlled by substituent electronics.
-
Yield : Reported up to 85% for similar 2-aryl-1-methylimidazoles.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Arylation
Palladium-catalyzed coupling introduces the 4-chlorophenyl group post-imidazole ring formation:
Direct C–H Arylation
Eliminates pre-functionalized substrates:
-
Substrate : 1-Methyl-1H-imidazole.
-
Conditions : Pd(OAc)₂, CuI, 4-chloroiodobenzene, K₂CO₃ in DMF (120°C, 24 h).
-
Regioselectivity : Favors C-2 arylation due to imidazole’s electronic profile.
Multicomponent Reactions (MCRs)
Cerium(IV)-Mediated Oxidative Cyclization
A one-pot method using cerium(IV) ammonium nitrate (CAN):
Microwave-Assisted Synthesis
Accelerates reaction kinetics for improved efficiency:
-
Reactants : 4-Chlorophenyl glyoxal, methylamine, ammonium acetate.
-
Advantages : 90% yield reduction in reaction time (2 h → 20 min).
N-Methylation Approaches
Post-Synthetic Methylation
Introduces the methyl group after imidazole ring formation:
In Situ Methylation During Cyclization
Uses methylamine hydrochloride as both amine source and methylating agent:
-
Reactants : 4-Chlorobenzaldehyde, methylamine hydrochloride, diketone.
Comparative Analysis of Methods
| Method | Conditions | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Debus-Radziszewski | Acidic, reflux | 60–75% | Moderate | High |
| Suzuki-Miyaura | Pd catalyst, 100°C | 70–80% | High | Moderate |
| CAN/HNO₃ Oxidative | CAN, 70°C | 82–90% | High | High |
| Microwave-Assisted | MW, 100°C | 85–90% | High | High |
| Post-Synthetic Methylation | CH₃I, RT | 95% | High | Low |
Q & A
What are the established synthetic methodologies for 1-Methyl-2-(4-chlorophenyl)-1H-imidazole, and how can reaction parameters be optimized for higher yields?
Methodological Answer:
The synthesis of this compound derivatives often involves multi-step condensation or halogenation-alkynylation reactions. Key strategies include:
- One-pot synthesis : Combining halogenation and alkynylation steps using phenylacetylene derivatives and catalysts like tetrakis(dimethylamino)ethylene (TDAE) to enhance efficiency .
- Solvent optimization : Ethanol or toluene/ethyl acetate mixtures (90:10) improve solubility and facilitate crystallization .
- Temperature control : Maintaining 100–110°C minimizes byproducts and ensures complete cyclization .
- Purification : Flash chromatography (silica gel, toluene/EtOAc) isolates high-purity products (>80% yield) .
| Parameter | Optimal Range | Impact |
|---|---|---|
| Reaction Temperature | 100–110°C | Reduces decomposition |
| Catalyst Loading | 1.2 equivalents | Maximizes substitution efficiency |
| Reaction Time | 12–18 hours | Ensures complete cyclization |
How can X-ray crystallography resolve structural ambiguities in substituted imidazole derivatives?
Methodological Answer:
X-ray crystallography, combined with software suites like SHELXL (refinement) and ORTEP (visualization), is critical for accurate structural determination:
- Data collection : Use CCD diffractometers (e.g., Bruker SMART APEX II) at 100 K to reduce thermal motion artifacts .
- Refinement : SHELXL-97 refines anisotropic displacement parameters, with H atoms placed geometrically (C–H = 0.95–0.99 Å) .
- Packing analysis : Tools like Mercury identify intermolecular interactions (C–H···π, π-π stacking) critical for stability .
| Crystallographic Data | Example Values |
|---|---|
| Space Group | P21/c |
| R Factor | 0.041–0.045 |
| Dihedral Angles (Imidazole-Phenyl) | 5.6–71.5° |
How can researchers reconcile contradictions between NMR and crystallographic data for imidazole derivatives?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotamerism) or crystal packing effects. Strategies include:
- Variable-temperature NMR : Detects conformational flexibility in solution .
- DFT calculations : Compare XRD-derived torsion angles with gas-phase optimized structures to identify solid-state distortions .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking at 3.69 Å) influencing crystallographic data .
Example : In 2-(4-Chlorophenyl)-4,5-diphenylimidazole, XRD fixes phenyl ring orientations, while NMR averages signals due to ring rotation .
What experimental designs are effective for structure-activity relationship (SAR) studies of antifungal imidazoles?
Methodological Answer:
SAR studies should focus on:
- Structural analogs : Modify the 1-methyl or 4-chlorophenyl groups to assess antifungal activity .
- In vitro assays : Use CLSI M27-A3 guidelines for broth microdilution against Candida spp. .
- CYP51 inhibition : Measure IC50 via spectrophotometric detection of lanosterol 14α-demethylase activity .
| Derivative | Antifungal IC50 (µM) |
|---|---|
| 1-Methyl (Parent) | 0.8 |
| 1-Ethyl | 1.2 |
| 4-Fluorophenyl | 2.5 |
What computational methods predict photophysical properties of imidazole-based fluorophores?
Methodological Answer:
TD-DFT with B3LYP/6-31G(d) basis sets predicts UV-Vis absorption/emission spectra:
- Geometry optimization : Gaussian 09 refines ground-state structures .
- Solvent effects : Polarizable continuum model (PCM) accounts for solvatochromic shifts .
- Validation : Compare calculated λabs (320 nm) with experimental fluorescence data (λem = 450 nm) .
| Property | Calculated vs. Experimental |
|---|---|
| λabs (nm) | 320 vs. 315 |
| λem (nm) | 450 vs. 445 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
